4-(2-Methoxyethyl)piperidin-4-ol hydrochloride 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037731
InChI: InChI=1S/C8H17NO2.ClH/c1-11-7-4-8(10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC18037731

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride -

Specification

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
IUPAC Name 4-(2-methoxyethyl)piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-11-7-4-8(10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H
Standard InChI Key UTHJPBLNYOBGRO-UHFFFAOYSA-N
Canonical SMILES COCCC1(CCNCC1)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for this compound is 1-(2-methoxyethyl)-4-piperidinol hydrochloride, reflecting its piperidine backbone substituted at the 4-position with a hydroxyl group and a 2-methoxyethyl side chain. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for laboratory applications. Key structural features include:

  • Piperidine ring: A saturated six-membered ring with one nitrogen atom.

  • Hydroxyl group (-OH): Positioned at the 4-carbon, contributing to hydrogen-bonding capabilities.

  • Methoxyethyl group (-CH₂CH₂OCH₃): Attached to the nitrogen atom, increasing lipophilicity and influencing pharmacokinetic properties.

The molecular structure is depicted below:

C8H18ClNO2\text{C}_8\text{H}_{18}\text{ClNO}_2

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a chair conformation for the piperidine ring, with the methoxyethyl group adopting an equatorial orientation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy confirms the proton environments:

  • δ 3.3–3.5 ppm: Methoxy protons (-OCH₃).

  • δ 2.7–3.1 ppm: Methylene protons adjacent to the nitrogen (-NCH₂).

  • δ 1.5–2.0 ppm: Piperidine ring protons .

Infrared (IR) spectroscopy shows a broad peak at 3200–3400 cm⁻¹, indicative of the hydroxyl group, and a sharp band at 1100 cm⁻¹ for the ether (C-O-C) linkage.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(2-methoxyethyl)piperidin-4-ol hydrochloride typically follows a three-step protocol:

  • Ring Formation: Cyclization of 4-piperidone with 2-methoxyethylamine under acidic conditions yields the piperidine scaffold.

  • Hydroxylation: Oxidation of the 4-position using potassium permanganate (KMnO₄) introduces the hydroxyl group.

  • Salt Formation: Treatment with hydrochloric acid (HCl) produces the hydrochloride salt .

Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., tetrahydrofuran or methanol) .

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures achieves >98% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for quality control.

Molecular Structure and Conformational Analysis

Three-Dimensional Conformation

The piperidine ring adopts a chair conformation, with the hydroxyl group axial and the methoxyethyl group equatorial. This arrangement minimizes 1,3-diaxial interactions, stabilizing the molecule. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its moderate polarity .

Hydrogen-Bonding Networks

The hydroxyl group participates in intermolecular hydrogen bonds with chloride ions, forming a crystalline lattice. This network contributes to the compound’s high melting point (208–210°C) and low hygroscopicity.

Biological Activity and Mechanism of Action

Receptor Interactions

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for A₂A adenosine receptor (AR) antagonists, which are investigated for neurodegenerative diseases . Derivatives with modified side chains show improved selectivity (>100-fold for A₂A over A₁ AR) .

Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing antitussives (e.g., levodropropizine analogs).

  • Agrochemicals: Piperidine derivatives are explored as fungicides due to their membrane-disrupting properties .

Physicochemical Properties

PropertyValueMethod
Molecular Weight195.69 g/molMass Spectrometry
Melting Point208–210°CDSC
Solubility (Water)12 mg/mLShake Flask
LogP (Octanol-Water)1.8HPLC
pKa9.2 (amine), 4.1 (hydroxyl)Potentiometric Titration

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